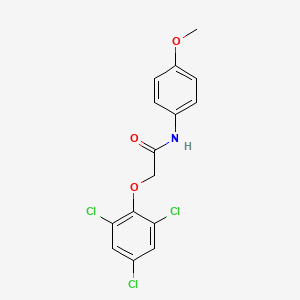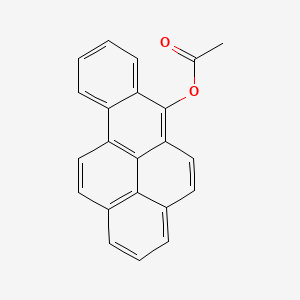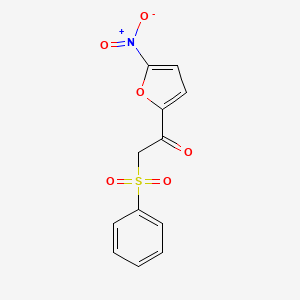
1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone is an organic compound that features a nitrofuran moiety and a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone typically involves the reaction of 5-nitro-2-furaldehyde with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or chloroform.
- Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Various nitrofuran derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the phenylsulfonyl group.
Applications De Recherche Scientifique
1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antibacterial or antifungal activity.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The phenylsulfonyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive intermediates is a key aspect of its biological activity.
Comparaison Avec Des Composés Similaires
1-(5-Nitro-2-furyl)-2-(phenylthio)ethanone: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.
1-(5-Nitro-2-furyl)-2-(phenylamino)ethanone: Contains a phenylamino group instead of a phenylsulfonyl group.
1-(5-Nitro-2-furyl)-2-(phenylmethoxy)ethanone: Features a phenylmethoxy group in place of the phenylsulfonyl group.
Uniqueness: 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone is unique due to the presence of both the nitrofuran and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
78676-06-9 |
|---|---|
Formule moléculaire |
C12H9NO6S |
Poids moléculaire |
295.27 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-1-(5-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C12H9NO6S/c14-10(11-6-7-12(19-11)13(15)16)8-20(17,18)9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
FULRUFPWLALPFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
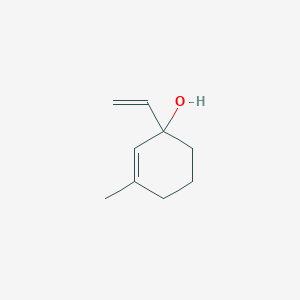

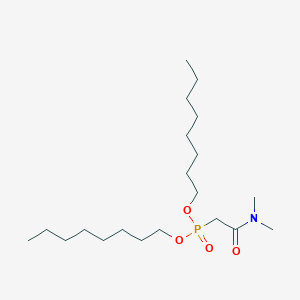



![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)
